N-{3-[1-(benzylamino)ethyl]phenyl}acetamide
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Overview
Description
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide is an organic compound with the molecular formula C17H20N2O It is a derivative of acetamide and features a benzylamino group attached to an ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide typically involves the reaction of 3-(1-aminomethyl)phenylacetic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzylamino group can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[1-(methylamino)ethyl]phenyl}acetamide
- N-{3-[1-(ethylamino)ethyl]phenyl}acetamide
- N-{3-[1-(propylamino)ethyl]phenyl}acetamide
Uniqueness
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[3-[1-(benzylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13(18-12-15-7-4-3-5-8-15)16-9-6-10-17(11-16)19-14(2)20/h3-11,13,18H,12H2,1-2H3,(H,19,20) |
InChI Key |
GRSKKSLBFJIIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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